molecular formula C7H7N3O B15245026 7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one

7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one

Cat. No.: B15245026
M. Wt: 149.15 g/mol
InChI Key: NYRYCUCHYAYRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that features an imidazo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with methyl isocyanate, followed by cyclization to form the imidazo-pyridine core. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the methyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
  • 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
  • 7-Methyl-1H-imidazo[4,5-b]pyridine

Uniqueness

7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the design of new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methyl-3,5-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C7H7N3O/c1-4-2-8-7(11)6-5(4)9-3-10-6/h2-3H,1H3,(H,8,11)(H,9,10)

InChI Key

NYRYCUCHYAYRJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1N=CN2

Origin of Product

United States

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